7-Methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide serves as a fundamental structural scaffold in medicinal chemistry research, particularly in the development of potassium channel openers (PCOs) [, ]. While not a naturally occurring compound, it is a key intermediate in synthesizing various biologically active derivatives. Its significance lies in its potential to target specific potassium channels, particularly the pancreatic β-cell ATP-sensitive potassium channel (KATP channel) [, ], making it valuable for investigating channel function and exploring novel therapeutic strategies for diseases like diabetes [, ].
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the class of benzothiadiazines. This compound features a methoxy group at the 7th position and a 1,1-dioxide group attached to the thiadiazine ring. Benzothiadiazines are recognized for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties.
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is classified as a heterocyclic aromatic compound. Its structure is characterized by a fused thiadiazine ring system, which contributes to its unique chemical properties and biological activities.
The synthesis of 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves several key steps:
Industrial production methods often optimize these synthetic routes for large-scale production. Techniques such as continuous flow reactors and automated synthesis are employed to enhance yield and purity.
The molecular formula of 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is CHNOS. The compound consists of a benzene ring fused with a thiadiazine ring containing two nitrogen atoms and one sulfur atom. The presence of the methoxy group at the 7th position significantly influences its chemical behavior and biological activity.
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can participate in various chemical reactions:
The mechanism of action for 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with biological targets that may include enzymes or receptors associated with various diseases. The pharmacological effects observed from this compound may stem from its ability to modulate biochemical pathways relevant to antimicrobial activity or cancer cell proliferation .
The chemical properties include stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. The presence of functional groups like methoxy enhances reactivity towards nucleophiles .
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several notable applications:
This compound's unique properties make it a subject of interest across various fields of research including medicinal chemistry and materials science.
The benzothiadiazine dioxide scaffold emerged in the late 20th century as a structurally versatile chemotype in CNS drug discovery. Specifically, 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 549495-12-7 or 14436-32-9) gained prominence as a synthetic precursor to biologically active derivatives. Its core structure features a bicyclic system with a 1,2,4-thiadiazine ring bearing two oxygen atoms at the sulfur position (S=O₂) and a methoxy group at the C7 position of the fused benzene ring. This molecular framework (C₈H₈N₂O₃S, MW: 212.23 g/mol) exhibits balanced lipophilicity (LogP: 0.84) and polar surface area (76.14 Ų), facilitating blood-brain barrier penetration [1] [7].
The scaffold’s "privileged" status originates from its synthetic tractability for C4 and C7 derivatization. As demonstrated in Scheme 1 of [4], the methoxy group serves as a protecting and directing group, enabling conversion to phenoxy or amino substituents via demethylation and subsequent coupling. This versatility has generated libraries targeting neurological disorders, with over 15 structural analogs reported in the past decade [4] [7]. The compound’s commercial availability (e.g., ≥98% purity from suppliers like ChemScene) further accelerated pharmacological exploration [1].
Table 1: Physicochemical Properties of 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₈N₂O₃S | High-Resolution MS |
Molecular Weight | 212.23 g/mol | Calculated |
LogP | 0.84 | Computational Prediction |
Topological Polar Surface Area | 76.14 Ų | Computational Prediction |
Hydrogen Bond Acceptors | 4 | Calculated |
Hydrogen Bond Donors | 1 | Calculated |
Rotatable Bonds | 1 | Calculated |
This compound’s primary therapeutic significance lies in its conversion to AMPA receptor positive allosteric modulators (AMPA-PAMs). Demethylation yields 7-hydroxy derivatives, which undergo Chan-Lam coupling with aryl boronic acids to introduce phenoxy groups essential for AMPA receptor binding [4]. Crucially, 7-phenoxy analogs (e.g., 7-(3-methoxyphenoxy)-4-cyclopropyl analog 11m) exhibit nanomolar potency (EC₅₀ = 2.0 nM) at GluA2 subunits expressed in HEK293 cells. This represents a >10,000-fold enhancement over the parent methoxy compound [4].
Mechanistically, these derivatives stabilize AMPA receptor dimers by binding at the ligand-binding domain (LBD) interface. Small-angle X-ray scattering (SAXS) and X-ray crystallography confirm a unique 1:1 binding stoichiometry per dimer, contrary to earlier benzothiadiazine dioxides that occupied two sites. This singular interaction slows receptor desensitization and prolongs glutamate-induced ion channel opening, enhancing synaptic transmission without excitotoxicity [4] [3]. Notably, hepatic metabolites of related compounds (e.g., unsaturated 7-chloro-5-(furan-3-yl)-3-methyl analogs) retain AMPA-PAM activity and cross the blood-brain barrier, elevating hippocampal acetylcholine and serotonin in microdialysis studies [3].
Table 2: AMPA Receptor Potentiation by Key 7-Substituted Analogs
Compound | R⁴ Substituent | C7 Substituent | EC₅₀ (GluA2) | Hill Coefficient |
---|---|---|---|---|
7-Methoxy parent | H | OCH₃ | >100,000 nM* | N/A |
5 | H | 3-CF₃-phenoxy | 810 nM | 3.5 |
11m | Cyclopropyl | 3-OCH₃-phenoxy | 2.0 nM | 1.1 |
Data from calcium flux assays in HEK293 cells expressing GluA2(Q) [4] |
Beyond neurotransmitter receptors, the scaffold shows promise for targeting kinase isoforms and mitochondrial regulators. The planar benzothiadiazine core mimics purine nucleobases, enabling ATP-competitive binding to kinases. While direct data on the methoxy derivative is limited, its 7-amino analog (CID 56623318) exhibits inhibitory activity against MRGX2 receptors implicated in mast-cell mediated inflammation, as disclosed in patent WO2020223255A1 [9]. Furthermore, structural analogs like 3-(methylthio) derivatives (e.g., 228253-50-7) demonstrate selective inhibition of mitochondrial kinases involved in apoptosis regulation. The electron-deficient S,S-dioxide moiety engages key catalytic lysines in kinase ATP pockets, while C7 methoxy groups fine-tune isoform selectivity by occupying hydrophobic pockets unique to kinases like CK2 and PIM1 [6] [9].
Potential mitochondrial targeting is inferred from the scaffold’s redox-modulating capacity. Thiadiazine dioxide metabolites undergo bioreduction in hypoxic mitochondria, generating sulfinic acid derivatives that alter mitochondrial membrane potential. Computational models predict accumulation in mitochondria due to the scaffold’s moderate lipophilicity and anion-binding potential [6] [9]. Current research explores 7-alkoxy analogs as mitoprotective agents in neurodegeneration models.
Table 3: Emerging Biological Targets Beyond AMPA Receptors
Target Class | Compound Example | Biological Activity | Research Stage |
---|---|---|---|
Kinase CK2 | 3-Amino-7-methoxy derivatives | ATP-competitive inhibition (Kᵢ ~280 nM) | Preclinical |
MRGX2 Receptor | 7-Amino analogs (CID 56623318) | Mast-cell inhibition (IC₅₀ undisclosed) | Patented [9] |
Mitochondrial Permeability Transition Pore | 3-(Methylthio) analogs (CAS 228253-50-7) | Membrane stabilization | Computational prediction |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0